1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]oxazole ring fused with a pyrrolidine ring and is substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]oxazole ring through cyclization reactions, followed by the introduction of the pyrrolidine ring via nucleophilic substitution. The difluorophenyl group is then added using electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]oxazole: Known for its use in skin-lightening agents through inhibition of melanin biosynthesis.
Benzo[d]oxazole derivatives: These compounds share structural similarities and are studied for various applications, including medicinal chemistry and material science.
Uniqueness
1-(benzo
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-11-7-8-12(20)14(10-11)21-17(24)15-5-3-9-23(15)18-22-13-4-1-2-6-16(13)25-18/h1-2,4,6-8,10,15H,3,5,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLQWEQXNIZIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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